molecular formula C23H37NO6 B4039743 4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4039743
M. Wt: 423.5 g/mol
InChI Key: DNZZRSXDRZBGPW-UHFFFAOYSA-N
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Description

4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with tert-butyl and methylphenoxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the alkylation of 2,6-dimethylmorpholine with 4-(2-tert-butyl-4-methylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine stands out due to its unique combination of a morpholine ring with tert-butyl and methylphenoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization.

Properties

IUPAC Name

4-[4-(2-tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.C2H2O4/c1-16-9-10-20(19(13-16)21(4,5)6)23-12-8-7-11-22-14-17(2)24-18(3)15-22;3-1(4)2(5)6/h9-10,13,17-18H,7-8,11-12,14-15H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZRSXDRZBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)C)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

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